Cas no 20703-42-8 (Ethyl N-hydroxyacetimidate)

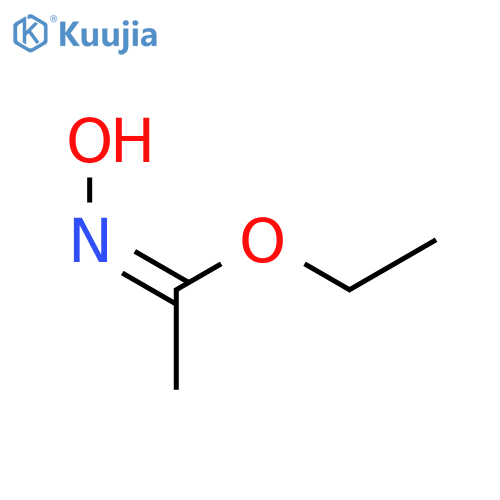

Ethyl N-hydroxyacetimidate structure

商品名:Ethyl N-hydroxyacetimidate

Ethyl N-hydroxyacetimidate 化学的及び物理的性質

名前と識別子

-

- (Z)-Ethyl N-hydroxyacetimidate

- Ethyl N-hydroxyacetimidate

- 10576-12-2

- EINECS 234-165-7

- N-Hydroxyethanimidic acid, ethyl ester

- DB-027373

- ACETOHYDROXIMIC ACID, ETHYL ESTER

- NS00020368

- ETHYL ACETATE, OXIME

- N-Hydroxyacetimidic Acid Ethyl Ester

- DB-114340

- DTXSID2065129

- Ethyl N-hydroxyethanimidate

- Ethanimidic acid, N-hydroxy-, ethyl ester

- PHX9UH9AV1

- UNII-PHX9UH9AV1

- ethyl N-hydroxyethaneimidoate

- Ethyl acetohydroximate

- ethyl-N-hydroxyacetimidate

- (E)-Ethyl N-hydroxyacetimidate

- NSC-255004

- 20703-42-8

- NSC 255004

-

- インチ: InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3/b5-4-

- InChIKey: QWKAVVNRCKPKNM-PLNGDYQASA-N

- ほほえんだ: CCO/C(=N\O)/C

計算された属性

- せいみつぶんしりょう: 103.063328530g/mol

- どういたいしつりょう: 103.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 70.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 41.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

Ethyl N-hydroxyacetimidate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0001-0114-0.5g |

Ethyl N-hydroxyacetimidate |

20703-42-8 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| Life Chemicals | F0001-0114-0.25g |

Ethyl N-hydroxyacetimidate |

20703-42-8 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| TRC | E286606-100mg |

ethyl (1z)-n-hydroxyethanimidate |

20703-42-8 | 100mg |

$ 50.00 | 2022-06-05 | ||

| TRC | E286606-1g |

ethyl (1z)-n-hydroxyethanimidate |

20703-42-8 | 1g |

$ 80.00 | 2022-06-05 | ||

| Chemenu | CM557130-1g |

(Z)-Ethyl N-hydroxyacetimidate |

20703-42-8 | 97% | 1g |

$112 | 2023-02-02 | |

| Life Chemicals | F0001-0114-5g |

Ethyl N-hydroxyacetimidate |

20703-42-8 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| TRC | E286606-500mg |

ethyl (1z)-n-hydroxyethanimidate |

20703-42-8 | 500mg |

$ 65.00 | 2022-06-05 | ||

| Life Chemicals | F0001-0114-10g |

Ethyl N-hydroxyacetimidate |

20703-42-8 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| Life Chemicals | F0001-0114-2.5g |

Ethyl N-hydroxyacetimidate |

20703-42-8 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| Life Chemicals | F0001-0114-1g |

Ethyl N-hydroxyacetimidate |

20703-42-8 | 95%+ | 1g |

$21.0 | 2023-09-07 |

Ethyl N-hydroxyacetimidate 関連文献

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

20703-42-8 (Ethyl N-hydroxyacetimidate) 関連製品

- 10576-12-2((E)-(ethyl N-hydroxyethanecarboximidate))

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:20703-42-8)(Z)-N-羟基乙酰亚胺酸乙酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ